Cbz-NH-peg3-CH2cooh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

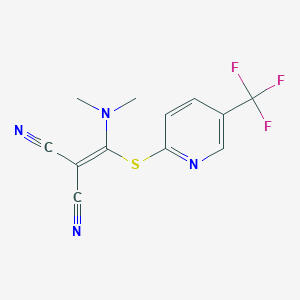

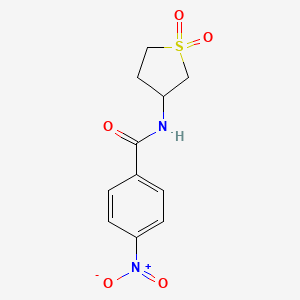

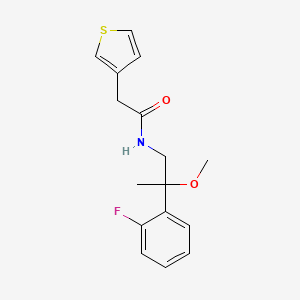

Cbz-NH-PEG3-CH2COOH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of this compound is 341.36 and its formula is C16H23NO7 . It appears as a viscous liquid .Chemical Reactions Analysis

As a PROTAC linker, this compound plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

This compound is a viscous liquid . Its molecular weight is 341.36 and its formula is C16H23NO7 .Wissenschaftliche Forschungsanwendungen

N-Cbz Protection of Amines in PEG

A notable application of Cbz-NH-peg3-CH2cooh derivatives involves the N-Cbz (benzyloxycarbonyl) protection of amines, which is a critical step in peptide synthesis. Research by Zhang et al. (2012) introduced an efficient, eco-friendly protocol for the N-benzyloxycarbonylation of amines using benzyl chloroformate (Cbz-Cl) in the presence of polyethylene glycol (PEG-600) at room temperature. This method yields N-Cbz derivatives with excellent efficiency and has been applied to both aliphatic (acyclic and cyclic) and aromatic amines. The protocol's environmental friendliness and applicability to a wide range of amines highlight its importance in organic synthesis and drug development processes (Zhang, D. Zhang, H. Zhao, Zi-yun Lin, & Haihong Huang, 2012).

Solid Dispersions Formulation

In the pharmaceutical field, solid dispersions of carbamazepine (CBZ) formulated by supercritical carbon dioxide and conventional solvent evaporation method have demonstrated enhanced drug release. Sethia and Squillante (2002) formulated solid dispersions of CBZ in PEG 8000, using supercritical fluid processing (SCP) to improve drug dissolution. This study highlights the role of PEG as a carrier in modifying drug release profiles, which is crucial for drugs with solubility or dissolution-limited bioavailability. The work underscores the potential of PEG-based formulations in enhancing the bioavailability of poorly soluble drugs through physical modifications (Sethia & Squillante, 2002).

Polymers in Drug Formulation

The study of polymers in solution and tablet-based carbamazepine cocrystal formulations by Qiu et al. (2016) provides insight into the influence of polymers like PEG on the phase transformation and dissolution rates of drug cocrystals. This research demonstrates the impact of PEG and other polymers on improving drug release rates from cocrystals, which is essential for drugs with limited bioavailability due to poor solubility. The findings contribute to the understanding of polymer-drug interactions and their effects on drug formulation and release (Qiu et al., 2016).

Drug Encapsulation and Release

The encapsulation and release behavior of telechelic nanoparticles using amphiphilic lipid-polyethylene glycol (Lipid-PEG) conjugates for the hydrophobic drug carbamazepine (CBZ) represent another significant application. The study by Zhang, Arshad, and Ullah (2015) explores how different Lipid-PEG conjugates can influence the drug encapsulation capacity and release patterns. This research is pivotal for developing drug delivery systems that can efficiently encapsulate and release drugs in a controlled manner, particularly for hydrophobic compounds (Zhang, Arshad, & Ullah, 2015).

Wirkmechanismus

Target of Action

Cbz-NH-peg3-CH2cooh is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, this compound can selectively degrade target proteins .

Result of Action

The result of the action of this compound is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved.

Action Environment

The action of this compound is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the ternary complex, and the efficiency of the proteasome can influence the efficacy of this compound.

Safety and Hazards

According to the safety data sheet, Cbz-NH-PEG3-CH2COOH is not classified as a hazard . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBZCDPECWJRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)

![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)